
(Phenazine-5,10-diyl)bis(phenylmethanone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Phenazine-5,10-diyl)bis(phenylmethanone) is a chemical compound that belongs to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological and chemical properties. This particular compound is characterized by its unique structure, which includes a phenazine core with phenylmethanone groups attached at the 5 and 10 positions. This structure imparts specific photoluminescent properties, making it of interest in various scientific fields .
Preparation Methods
The synthesis of (Phenazine-5,10-diyl)bis(phenylmethanone) typically involves the arylation of phenazine at the 5 and 10 positions. One common method includes the condensation of 1,2-diaminobenzenes with appropriate arylating agents under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
(Phenazine-5,10-diyl)bis(phenylmethanone) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the phenazine core, leading to changes in its electronic properties.
Substitution: Substitution reactions, particularly at the phenylmethanone groups, can introduce new functional groups, altering the compound’s properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
(Phenazine-5,10-diyl)bis(phenylmethanone) has several scientific research applications:
Biology: The compound’s ability to interact with biological molecules makes it useful in studying cellular processes and as a fluorescent tracer.
Mechanism of Action
The mechanism of action of (Phenazine-5,10-diyl)bis(phenylmethanone) involves its interaction with molecular targets through its phenazine core. This interaction can modulate redox states, act as an electron shuttle, and influence cellular signaling pathways. The compound’s photoluminescent properties are due to the close energy levels of its singlet and triplet states, allowing for efficient reverse intersystem crossing .
Comparison with Similar Compounds
(Phenazine-5,10-diyl)bis(phenylmethanone) can be compared to other phenazine derivatives such as:
Phenazine-5,10-diyl-dibenzonitrile: Known for its strong thermally activated delayed fluorescence properties.
Phenazine-5,10-diyl-bis([1,1’-biphenyl]-4-carbonitrile): Exhibits conventional fluorescence with different photophysical properties.
Phenazine-1-carboxylic acid: Known for its antimicrobial properties and use in medicinal chemistry
Properties
CAS No. |
90907-13-4 |
|---|---|
Molecular Formula |
C26H18N2O2 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
(10-benzoylphenazin-5-yl)-phenylmethanone |
InChI |
InChI=1S/C26H18N2O2/c29-25(19-11-3-1-4-12-19)27-21-15-7-9-17-23(21)28(24-18-10-8-16-22(24)27)26(30)20-13-5-2-6-14-20/h1-18H |
InChI Key |
VOXXEWKURCJZJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N(C4=CC=CC=C42)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Methylnaphthalen-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14374016.png)
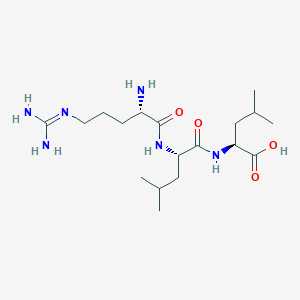
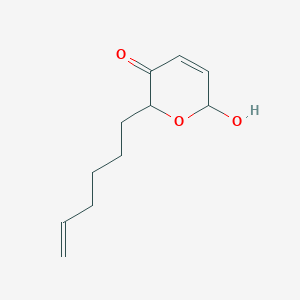
![2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine](/img/structure/B14374031.png)

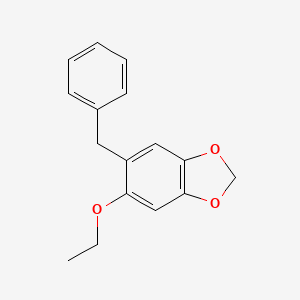


![Silane, triethoxy[(1Z)-2-phenylethenyl]-](/img/structure/B14374056.png)
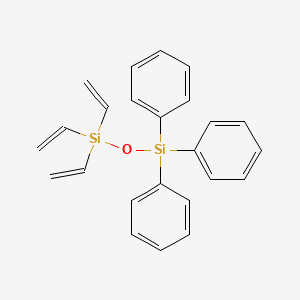
![2b-Methoxy-2a-methyldecahydroindeno[2,1-b]oxete](/img/structure/B14374087.png)
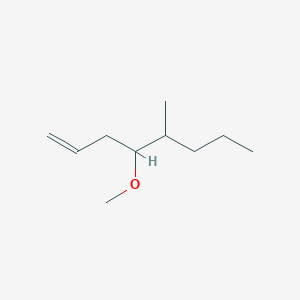
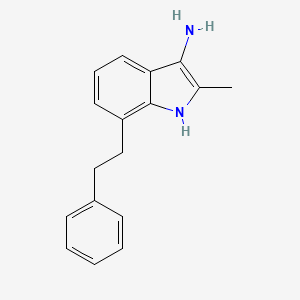
![2-[(E)-(5-Amino-2-ethyl-2-methylfuran-3(2H)-ylidene)amino]ethan-1-ol](/img/structure/B14374093.png)
